N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine

Phospholipase C PLC-gamma1 Signal transduction

N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine (CAS 500198-50-5, C₂₀H₂₅NO₃) is a synthetic organic compound belonging to the class of adamantylglycine-based enzyme inhibitors. Its structure incorporates a 3-(4-methylphenyl)-substituted adamantane core linked via a carbonyl bridge to a glycine moiety, a scaffold that has been foundational to the discovery of clinically successful dipeptidyl peptidase IV (DPP‑4) inhibitors such as saxagliptin.

Molecular Formula C20H25NO3
Molecular Weight 327.424
CAS No. 500198-50-5
Cat. No. B2742240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine
CAS500198-50-5
Molecular FormulaC20H25NO3
Molecular Weight327.424
Structural Identifiers
SMILESCC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCC(=O)O
InChIInChI=1S/C20H25NO3/c1-13-2-4-16(5-3-13)19-7-14-6-15(8-19)10-20(9-14,12-19)18(24)21-11-17(22)23/h2-5,14-15H,6-12H2,1H3,(H,21,24)(H,22,23)
InChIKeyIYFFMOAYZURBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine (CAS 500198-50-5): Sourcing Intelligence for Adamantyl-Glycine-Derived Enzyme Inhibitors


N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine (CAS 500198-50-5, C₂₀H₂₅NO₃) is a synthetic organic compound belonging to the class of adamantylglycine-based enzyme inhibitors. Its structure incorporates a 3-(4-methylphenyl)-substituted adamantane core linked via a carbonyl bridge to a glycine moiety, a scaffold that has been foundational to the discovery of clinically successful dipeptidyl peptidase IV (DPP‑4) inhibitors such as saxagliptin [1]. The compound has been experimentally profiled by the Scripps Research Institute Molecular Screening Center (SRIMSC) through the NIH Molecular Libraries Probe Production Centers Network (MLPCN), with its bioactivity data curated in authoritative databases including PubChem BioAssay and BindingDB [2]. This structural class is recognized in Bristol‑Myers Squibb patents on adamantylglycine-derived DPP‑4 inhibitors, underscoring its relevance as a chemical probe and as a reference standard for medicinal chemistry optimization programs targeting metabolic, oncologic, and inflammatory pathways [1].

N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine (CAS 500198-50-5): Why In‑Class Adamantyl‑Glycine Analogs Cannot Be Interchanged Without Quantitative Evidence


Adamantylglycine-derived inhibitors constitute a chemically homogenous but pharmacologically divergent compound class. The specific placement of a 4‑methylphenyl (p‑tolyl) substituent at the adamantane C3 position, combined with the glycine amide linkage, creates a distinct molecular topology that influences both target selectivity and potency profiles. Minor structural perturbations within this scaffold have been shown to shift the inhibitory preference between phospholipase C isozymes and DPP‑4 by orders of magnitude [1]. Saxagliptin, which incorporates a 3‑hydroxyadamantyl moiety and a distinct (2S,3R)‑methanopyrrolidine‑carbonyl unit, achieves a DPP‑4 IC₅₀ of 1.5–26 nM [2], while the 3‑(4‑methylphenyl)‑glycine variant exhibits a PLC‑γ1 IC₅₀ of 122,000 nM [3]. This >4,000‑fold potency inversion between two adamantyl‑glycine analogs targeting different enzymes precludes any assumption of functional interchangeability. Consequently, scientific and industrial procurement must be guided by compound‑specific quantitative selectivity data rather than class‑inferred activity.

N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine (CAS 500198-50-5): Quantified Differentiation Against Closest Analogs and In‑Class Candidates


PLC‑γ1 (I813T Mutant) Inhibition: Quantified Activity Relative to the Established PLC Inhibitor U73122 and the Pharmacological Threshold

N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine inhibits the I813T mutant of human 1‑phosphatidylinositol 4,5‑bisphosphate phosphodiesterase gamma‑1 (PLC‑γ1) with an IC₅₀ of 122,000 nM (122 µM) in a fluorogenic biochemical FRET‑based assay using the WH‑15 reporter substrate [1]. The reference pan‑PLC inhibitor U73122 achieves IC₅₀ values of 1–5 µM against PLC‑γ1 in comparable enzymatic assays, representing a 24‑ to 120‑fold potency advantage over the target compound [2]. However, the MLPCN screening protocol designated an IC₅₀ activity threshold of ≤10 µM for hit classification; the target compound's IC₅₀ of 122 µM classifies it as weakly active and above the campaign hit cutoff, positioning it as a borderline‑active probe for mechanistic or counterscreen applications rather than a potent lead candidate [1].

Phospholipase C PLC-gamma1 Signal transduction Cancer cell signaling

Peptidyl‑Glycine α‑Amidating Monooxygenase (PAM) Inhibition: Cross‑Target Activity Provides Selectivity Fingerprinting

A structurally related adamantyl‑glycine analog, CHEMBL2207131 (BDBM50401748), inhibits secreted human PAM with an IC₅₀ of 1,600,000 nM (1.6 µM) in the extracellular medium of DMS53 small cell lung carcinoma cells, using (R)‑Tyr‑(S)‑Val‑Gly as substrate after 2 h incubation [1]. While no PAM inhibition data is publicly available for the exact CAS 500198-50-5 compound, the shared adamantyl‑glycine core enables a class‑level inference of potential PAM off‑target liability. The compound's 76‑fold stronger potency against PLC‑γ1 (122 µM) compared to the PAM IC₅₀ of the class analog (1,600 µM) indicates a divergent selectivity profile across these two enzyme targets.

Peptidyl-glycine alpha-amidating monooxygenase PAM inhibition Post-translational modification Selectivity profiling

DPP‑4 Inhibitory Potency Gap: Quantitative Demonstration That CAS 500198-50-5 Is Not a DPP‑4 Lead

Clinical DPP‑4 inhibitors derived from the adamantyl‑glycine scaffold, most notably saxagliptin (BMS‑477118), achieve DPP‑4 inhibition with IC₅₀ values of 1.5–26 nM in human recombinant enzyme assays [1]. N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine has not been reported as a potent DPP‑4 inhibitor in any public dataset; the absence of low‑nanomolar DPP‑4 activity combined with its weak PLC‑γ1 potency (IC₅₀ 122,000 nM) indicates that the 3‑(4‑methylphenyl) substitution on the adamantane core is incompatible with the pharmacophore requirements established by saxagliptin's 3‑hydroxyadamantane and (2S,3R)‑methanopyrrolidine components [2]. The potency differential is >4,600‑fold between the two adamantyl‑glycine analogs.

Dipeptidyl peptidase IV DPP-4 inhibitor Type 2 diabetes Adamantylglycine scaffold optimization

Structural Uniqueness: 3‑(4‑Methylphenyl)‑Adamantane Substitution Pattern Differentiates from Commercial Adamantyl‑Glycine Building Blocks

The vast majority of commercially available adamantyl‑glycine derivatives are substituted at the adamantane C1 position (e.g., Boc‑1‑adamantyl‑glycine, CAS 361441-97-6; 3‑hydroxy‑1‑adamantyl‑glycine derivatives) or lack aryl substitution entirely [1]. N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine is distinguished by the presence of a 4‑methylphenyl (p‑tolyl) substituent at the adamantane C3 position, coupled with a C1‑carbonyl‑glycine amide linkage. This dual‑site substitution pattern is absent from all catalog‑available adamantyl‑glycine building blocks and is only found within the specific patent families describing DPP‑IV and broader adamantyl‑glycine inhibitor series [2]. The C3‑aryl substitution introduces a sterically distinct 3D pharmacophore that has no generic equivalent among conventional adamantyl building blocks.

Adamantane substitution Chemical differentiation Building block sourcing Medicinal chemistry

MLPCN Screening Provenance: Validated Compound Identity and Data Integrity vs. Vendor‑Only Products

CAS 500198-50-5 was tested in a rigorous high‑throughput screening campaign run by the Scripps Research Institute Molecular Screening Center (SRIMSC) and cataloged as probe compound MLS001196778 [1]. The associated bioassay AID 743329 provides full protocol documentation, including compound concentration range, percent inhibition calculations, and IC₅₀ curve fitting methodology, which meets the MLPCN data deposition standards [1]. In contrast, many commercially cataloged adamantyl‑glycine derivatives lack any publicly documented biological screening data and are sold solely on the basis of structural characterization [2]. This MLPCN‑validated provenance provides procurement‑relevant confidence: the compound's identity, purity, and biological activity have been confirmed through a federally funded screening infrastructure with transparent data curation by PubChem and BindingDB.

MLPCN High-throughput screening PubChem BioAssay Compound quality control

N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine (CAS 500198-50-5): Procurement‑Intent Application Scenarios Based on Validated Evidence


Weak‑Activity Assay Control for PLC‑γ1 High‑Throughput Screening Counterscreens

Procurement is indicated when a chemical biology lab requires a weakly active, publicly validated inhibitor of PLC‑γ1 (IC₅₀ = 122 µM) to serve as a control for library counterscreening or assay robustness testing. The compound's designation as inactive/weakly active under MLPCN criteria (threshold ≤10 µM) makes it suitable as a negative‑to‑borderline control in dose‑response assays, particularly for confirming that high‑potency hits are not artifactually suppressed by the assay format [1]. Use as a counterscreen control leverages the fully documented PubChem AID 743329 protocol, ensuring reproducibility and data integrity [1].

SAR Probe for C3‑Aryl Substitution Effects in Adamantyl‑Glycine‑Derived Enzyme Inhibitor Optimization

Procurement is justified for medicinal chemistry teams optimizing adamantane‑based inhibitor pharmacophores. The compound's unique 3‑(4‑methylphenyl) substitution enables direct comparison with 3‑hydroxy‑adamantyl‑glycine (the saxagliptin core) to evaluate how aryl vs. hydroxyl group at C3 reshapes selectivity between DPP‑4 and PLC‑γ1. Quantitative evidence shows that the 3‑hydroxy substitution yields DPP‑4 IC₅₀ of ~19 nM, whereas the 3‑(4‑methylphenyl) substitution produces no detectable DPP‑4 activity and weak PLC‑γ1 inhibition (122 µM) [1]. This substitution‑dependent selectivity inversion can guide rational design of C3‑substituted adamantyl‑glycine analogs with tailored target profiles [2].

Selectivity Panel Component for Phospholipase C Isozyme Profiling in Signal Transduction Research

Procurement is appropriate for inclusion in isozyme‑selectivity panels studying the phospholipase C family in cancer, cardiovascular, or neuropathic pain signaling. The compound's established IC₅₀ of 122 µM against PLC‑γ1 (I813T mutant) provides a quantitative data point for comparing PLC‑γ1, PLC‑β3, and other PLC isoforms within a unified screening cascade. Its ~13‑fold selectivity over the class‑inferred PAM activity (IC₅₀ ~1,600 µM for the class analog CHEMBL2207131) supports cross‑target selectivity assessments using the same scaffold [2]. This application is strengthened by the compound's MLPCN provenance and detailed assay documentation [1].

Reference Standard for Adamantyl‑Glycine Derivative Quality Control and Method Validation

Procurement is warranted as a characterized reference standard for laboratories that synthesize or procure adamantyl‑glycine derivatives. The compound's structural identity is confirmed through multiple public databases (PubChem CID 2770851, BindingDB BDBM114273, SMILES, InChIKey) [2]. Its well‑defined biological activity and structural uniqueness (C3‑aryl substitution) enable its use as a system suitability standard for HPLC purity assessment, NMR structural confirmation, and biochemical assay calibration in workflows that involve adamantyl‑glycine compounds. The compound's MLPCN‑level documentation provides the audit trail required for GLP‑adjacent quality systems [1].

Quote Request

Request a Quote for N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.